8-Chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride

CAS No.: 1160256-96-1

Cat. No.: VC2999076

Molecular Formula: C17H11Cl2NO

Molecular Weight: 316.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160256-96-1 |

|---|---|

| Molecular Formula | C17H11Cl2NO |

| Molecular Weight | 316.2 g/mol |

| IUPAC Name | 8-chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride |

| Standard InChI | InChI=1S/C17H11Cl2NO/c1-10-14(17(19)21)12-8-5-9-13(18)16(12)20-15(10)11-6-3-2-4-7-11/h2-9H,1H3 |

| Standard InChI Key | UCDJBCVAEZBQAR-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC=CC=C3)C(=O)Cl |

| Canonical SMILES | CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC=CC=C3)C(=O)Cl |

Introduction

Chemical Identity and Structural Properties

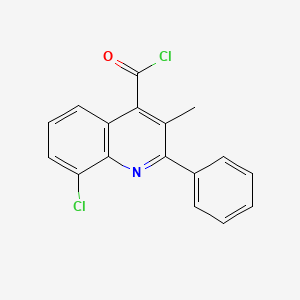

8-Chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride is an organic compound characterized by a quinoline core structure with specific functional group substitutions. It belongs to the class of carbonyl chlorides, which are known for their high reactivity and versatility in organic synthesis. The compound contains a quinoline backbone with strategic substituents that influence its chemical behavior and potential applications.

Basic Chemical Information

The compound features several key identifying characteristics that define its chemical identity:

| Property | Value |

|---|---|

| CAS Number | 1160256-96-1 |

| Molecular Formula | C₁₇H₁₁Cl₂NO |

| Molecular Weight | 316.2 g/mol |

| IUPAC Name | 8-chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride |

| Standard InChI | InChI=1S/C17H11Cl2NO/c1-10-14(17(19)21)12-8-5-9-13(18)16(12)20-15(10)11-6-3-2-4-7-11/h2-9H,1H3 |

| Standard InChIKey | UCDJBCVAEZBQAR-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC=CC=C3)C(=O)Cl |

These properties establish the compound's unique chemical signature and enable its identification in chemical databases and literature.

Structural Features and Topology

The structural configuration of 8-Chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride includes several key functional groups that contribute to its chemical behavior:

-

A quinoline heterocyclic core providing structural rigidity and aromaticity

-

Chlorine atom at position 8 of the quinoline ring

-

Methyl group at position 3 contributing to steric and electronic effects

-

Phenyl group at position 2 offering additional aromaticity and potential for π-π interactions

-

Carbonyl chloride (acyl chloride) functionality at position 4, which is highly reactive toward nucleophiles

This spatial arrangement of atoms and functional groups determines the compound's reactivity profile and applications in chemical synthesis.

Physicochemical Properties

The physicochemical properties of 8-Chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride influence its behavior in various experimental and application contexts. Understanding these properties is essential for predicting its reactivity, solubility, and handling requirements.

| Property | Predicted/Estimated Value | Notes |

|---|---|---|

| Physical State | Solid at room temperature | Based on similar quinoline derivatives |

| Color | Likely pale yellow to off-white | Common for quinoline compounds |

| Solubility | Soluble in organic solvents (ethanol, chloroform, DMSO) | Limited water solubility expected due to aromatic nature |

| Stability | Moisture-sensitive | Typical of carbonyl chlorides |

| Melting Point | Not specified in search results | - |

Electronic and Reactivity Properties

The compound's electronic configuration significantly influences its chemical behavior:

-

The carbonyl chloride group serves as an electrophilic center, readily reacting with nucleophiles

-

The quinoline nitrogen contributes to the compound's basicity

-

The chlorine at position 8 affects the electron distribution within the aromatic system

-

The methyl and phenyl substituents influence the electron density and steric environment

These electronic features make the compound particularly valuable in medicinal chemistry applications that require specific reactivity patterns.

Chemical Reactivity and Transformations

The reactivity profile of 8-Chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride is dominated by the highly reactive carbonyl chloride functionality, which enables diverse chemical transformations.

Nucleophilic Substitution Reactions

The carbonyl chloride group readily undergoes nucleophilic substitution reactions with various nucleophiles:

-

Reaction with alcohols to form esters

-

Reaction with amines to form amides

-

Reaction with thiols to form thioesters

-

Hydrolysis in aqueous conditions to form carboxylic acids

These reactions are fundamental to the compound's utility in synthesizing more complex molecules with potential biological activity.

Electrophilic Behavior

The compound's electrophilic character makes it particularly valuable in drug design and medicinal chemistry applications. The ability to form covalent bonds with nucleophilic centers in biological molecules contributes to its potential in designing targeted therapeutic agents.

Applications in Research and Development

8-Chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride has significant applications in various research domains, particularly in medicinal chemistry and pharmaceutical development.

Medicinal Chemistry Applications

The compound serves as an important building block in medicinal chemistry due to several key attributes:

-

Its ability to act as an electrophile in nucleophilic substitution reactions

-

The potential for structural modification to enhance biological activity

-

The presence of the quinoline scaffold, which is found in many bioactive compounds

These features make it valuable for synthesizing complex molecules with enhanced biological activity targeting specific disease pathways.

Pharmaceutical Intermediate

As a reactive intermediate, 8-Chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride facilitates the synthesis of pharmaceutical candidates through:

-

Formation of amide linkages with amino acids or peptides

-

Creation of ester prodrugs to enhance pharmacokinetic properties

-

Development of conjugates with various biomolecules for targeted delivery

-

Synthesis of library compounds for high-throughput screening

The compound's structural features contribute to its versatility in creating diverse chemical entities with potential therapeutic applications.

Structural Comparison with Related Compounds

Examining structurally related quinoline derivatives provides valuable context for understanding the unique properties of 8-Chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride.

Comparative Analysis of Quinoline Derivatives

The table below compares key structural and physical properties of related quinoline compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| 8-Chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride | 1160256-96-1 | C₁₇H₁₁Cl₂NO | 316.2 | Reference compound |

| 7-chloro-8-methyl-2-phenyl-quinoline-4-carbonyl chloride | 6338-22-3 | C₁₇H₁₁Cl₂NO | 316.18 | Chlorine at position 7; methyl at position 8 |

| 8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride | Not specified | C₁₈H₁₄ClNO | 295.77 | Methyl instead of chlorine at position 8; additional methyl on phenyl ring |

| 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | 1160257-00-0 | C₁₈H₁₃Cl₂NO | 330.21 | Additional methyl group on phenyl ring at para position |

These structural variations can significantly affect chemical reactivity, biological activity, and physical properties, highlighting the importance of precise structural design in developing compounds for specific applications .

Structure-Activity Relationships

The subtle structural differences between these quinoline derivatives have important implications for their potential biological activities:

-

Position of the chlorine atom (7 vs. 8) affects electronic distribution and potential binding interactions

-

Presence and position of methyl groups influence lipophilicity and steric interactions

-

Modifications to the phenyl ring can alter binding affinity and selectivity for biological targets

-

Carbonyl chloride vs. carboxylic acid functionality determines reactivity and stability profiles

These structure-activity relationships guide the design and development of quinoline derivatives for specific therapeutic applications.

Current Research and Future Perspectives

Research involving 8-Chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride and related quinoline derivatives continues to evolve, with promising applications in various fields.

Future Research Directions

Potential future research involving 8-Chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride may focus on:

-

Development of more efficient and sustainable synthetic methods

-

Exploration of unique chemical transformations enabled by its structural features

-

Investigation of its potential as a key intermediate in the synthesis of biologically active compounds

-

Application in the development of molecular probes for biological research

The compound's unique structural features and reactivity profile suggest continued relevance in chemical and pharmaceutical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume